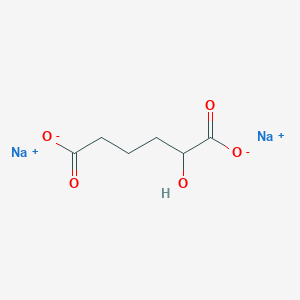
2-Hydroxyhexanedioic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C6H8Na2O5 and a molecular weight of 206.10 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyhexanedioic acid, sodium salt typically involves the reduction of 2-ketoadipic acid. This reduction process can be carried out using various reducing agents under controlled conditions to yield the desired hydroxy-dicarboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the large-scale reduction of 2-ketoadipic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyhexanedioic acid, sodium salt can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-ketoadipic acid.
Reduction: It can be reduced further to form hexanedioic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled temperature and pH conditions
Major Products:
Oxidation: 2-Ketoadipic acid.
Reduction: Hexanedioic acid.
Substitution: Products vary based on the substituent introduced
Scientific Research Applications
2-Hydroxyhexanedioic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in metabolic pathways, particularly in the degradation of dicarboxylic acids.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of various chemical compounds
Mechanism of Action
The mechanism of action of 2-Hydroxyhexanedioic acid, sodium salt involves its participation in metabolic pathways. It is formed by the reduction of 2-ketoadipic acid and can be further metabolized to succinic acid through beta-oxidation. This pathway is crucial for the degradation of dicarboxylic acids in the body .
Comparison with Similar Compounds
2-Ketoadipic acid: A precursor in the synthesis of 2-Hydroxyhexanedioic acid, sodium salt.
Hexanedioic acid: A reduced form of the compound.
2-Hydroxyadipic acid: Another hydroxy-dicarboxylic acid with similar properties
Uniqueness: Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
disodium;2-hydroxyhexanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5.2Na/c7-4(6(10)11)2-1-3-5(8)9;;/h4,7H,1-3H2,(H,8,9)(H,10,11);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOOQLXFTYTWLX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)[O-])O)CC(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Na2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-6'-yl)methanol](/img/structure/B7981339.png)




![(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B7981362.png)



![(1R,2R,5S,8S,9S,10S,11S,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B7981395.png)



